molecular formula C19H19ClN6O B2502011 (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone CAS No. 1170147-38-2

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone

カタログ番号: B2502011
CAS番号: 1170147-38-2
分子量: 382.85
InChIキー: MFQQATLUBVNUNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound is a piperazine-based methanone derivative featuring a 2-chlorophenyl group and a pyrimidine-imidazole hybrid substituent. Its structural complexity arises from the integration of multiple pharmacophores:

  • Piperazine core: Known for enhancing bioavailability and modulating receptor interactions in CNS-targeting drugs .
  • Pyrimidine-imidazole moiety: Imparts hydrogen-bonding capabilities and structural rigidity, which may influence selectivity for kinase or GPCR targets .

特性

IUPAC Name

(2-chlorophenyl)-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-14-22-17(12-18(23-14)26-7-6-21-13-26)24-8-10-25(11-9-24)19(27)15-4-2-3-5-16(15)20/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQQATLUBVNUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone, with CAS number 1171740-38-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various research findings, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular structure of the compound can be described by the following properties:

PropertyValue
Molecular FormulaC21H21N7O
Molecular Weight387.4 g/mol
CAS Number1171740-38-7

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It has been shown to engage with G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. The activation of GPCRs can lead to a cascade of intracellular signaling events, influencing processes such as cell proliferation, differentiation, and apoptosis .

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through the modulation of signaling pathways associated with cancer growth. Its structural components allow it to bind effectively to targets involved in cancer progression.
  • Antimicrobial Properties : The imidazole and pyrimidine moieties are known for their antimicrobial effects. The compound has shown efficacy against various bacterial strains, indicating potential as an antibiotic agent.
  • CNS Activity : Given its piperazine structure, the compound may influence central nervous system (CNS) functions, potentially acting as an anxiolytic or antidepressant. This is supported by its ability to interact with neurotransmitter systems.

Structure-Activity Relationships (SAR)

The SAR studies have highlighted that modifications in the molecular structure can significantly affect biological activity. For instance:

  • Piperazine Ring : This component is essential for enhancing solubility and bioavailability.
  • Imidazole and Pyrimidine Substituents : Variations in these groups can alter receptor affinity and selectivity, impacting therapeutic efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to a significant reduction in tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent.
  • In Vitro Assays : Cell line assays indicate that the compound inhibits cell growth in various cancer types, with IC50 values suggesting potent activity at low concentrations.
  • Toxicological Assessments : Toxicity studies reveal a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

科学的研究の応用

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent and protein kinase inhibitor .

Antimicrobial Properties

Studies have demonstrated that derivatives of similar structures exhibit notable antimicrobial effects. For instance, related compounds have shown activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of both imidazole and piperazine structures enhances antimicrobial efficacy .

Protein Kinase Inhibition

The compound has also been investigated for its potential as a protein kinase inhibitor , which is crucial for developing treatments for cancer and other diseases. The planarity of its heterocyclic system has been linked to the observed inhibitory potency against specific protein kinases, making it a candidate for further research in oncology .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Antimicrobial Evaluation : A series of compounds similar to (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone were evaluated for their antimicrobial properties against common pathogens. The results indicated promising activity, particularly against Gram-positive bacteria.
  • Inhibition Studies : Research focusing on protein kinases showed that this compound could inhibit specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution profiles, although further studies are required to fully characterize its pharmacokinetic properties in vivo.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Structural Variations Potential Implications Reference
(4-(6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone Core: Piperazine; Substituents: 2-chlorophenyl, pyrimidine-imidazole Enhanced rigidity and H-bonding potential; moderate lipophilicity
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride Substituent: 4-methoxyphenyl (vs. 2-chlorophenyl); Additional: Ethyl group on imidazole Increased solubility due to methoxy group; altered pharmacokinetics from ethyl substitution
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Core: Piperazine; Substituent: Trifluoromethylphenyl; Chain: Butanone-pyrazole Higher metabolic stability (CF3 group); extended linker may improve target engagement
Arylpiperazines with thiophene rings (e.g., Compound 21) Substituent: Thiophene (vs. pyrimidine-imidazole); Chain: Shorter alkyl Reduced steric hindrance; potential for π-π interactions with aromatic residues

Key Findings:

Substituent Effects: Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group in the target compound likely increases lipophilicity compared to the 4-methoxyphenyl analog, which may enhance membrane permeability but reduce aqueous solubility . Imidazole vs.

Pharmacokinetic Considerations :

  • Trifluoromethyl groups (e.g., in Compound 5) enhance metabolic stability but may increase toxicity risks compared to the target compound’s simpler halogen substitution .

Methodological Considerations for Compound Similarity Analysis

As highlighted in , similarity comparisons rely on molecular descriptors (e.g., topological, electronic) and alignment algorithms. For example:

  • Topological Analysis : Tools like Multiwfn () can map electron localization functions (ELF) to compare electronic profiles of piperazine derivatives.
  • Bioactivity Prediction : Structural analogs with shared piperazine cores (e.g., and ) suggest conserved binding modes at aminergic receptors, though substituent variations dictate selectivity .

Q & A

Q. What are the key synthetic pathways for synthesizing (4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a pyrimidine intermediate (e.g., 6-chloro-2-methylpyrimidin-4-amine) with 1H-imidazole via nucleophilic aromatic substitution. Subsequent steps include piperazine ring formation through Buchwald-Hartwig amination or SNAr reactions, followed by coupling with 2-chlorobenzoyl chloride. Key considerations:

  • Use of Pd catalysts (e.g., Pd(OAc)₂) for C-N bond formation .
  • Solvent optimization (e.g., DMF or THF) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A combination of 1H/13C NMR , HRMS , and HPLC is essential:

  • NMR : Assign peaks for imidazole (δ 7.5–8.5 ppm), pyrimidine (δ 6.5–7.2 ppm), and piperazine (δ 3.0–4.0 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • HPLC : Assess purity using C18 columns (e.g., 90:10 MeOH/H₂O mobile phase) .

Q. What solvent systems are recommended for solubility testing?

Methodological Answer: Empirical testing is required due to variable solubility:

  • Polar aprotic solvents : DMSO or DMF for stock solutions .
  • Aqueous buffers : Adjust pH (6–8) with Tween-80 for in vitro assays .
  • Thermogravimetric analysis (TGA) : Predict stability in solid-state formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer: Contradictions (e.g., H1 vs. H4 receptor selectivity) arise from assay variability. Mitigation strategies:

  • Standardized receptor binding assays : Use [³H]-mepyramine (H1) and [³H]-histamine (H4) with HEK-293 cells .
  • Control for off-target effects : Include JNJ-7777120 (H4 antagonist) to validate specificity .
  • Dose-response curves : Calculate IC50 values in triplicate to ensure reproducibility .

Q. What strategies optimize yield in the final coupling step of the synthesis?

Methodological Answer: Yield optimization hinges on:

  • Catalyst loading : 5 mol% Pd(OAc)₂ with Xantphos ligand .
  • Temperature control : 80–100°C for 12–24 hours to drive reaction completion .
  • Quenching method : Use ice-cold NaHCO3 to precipitate intermediates .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer: Prioritize modifications based on pharmacophore analysis:

  • Imidazole replacement : Test 1H-pyrazole or 1H-triazole for altered H4 affinity .
  • Piperazine substitution : Introduce methyl groups to enhance BBB penetration .
  • Chlorophenyl optimization : Compare 2-Cl vs. 4-Cl for steric and electronic effects .

Q. What computational methods predict binding modes with histamine receptors?

Methodological Answer: Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking : Use H1 (PDB: 3RZE) and H4 (PDB: 5Y68) crystal structures .
  • Free energy calculations : MM-PBSA to rank binding affinities .
  • Pharmacophore mapping : Identify critical H-bond donors (piperazine N) and hydrophobic contacts (2-chlorophenyl) .

試験管内研究製品の免責事項と情報

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